N-Benzylphthalimide

Catalog No.
S520983
CAS No.
2142-01-0
M.F
C15H11NO2
M. Wt
237.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzylphthalimide

Traditional direct amination of benzyl halides leads to over-alkylation and costly purification. N-Benzylphthalimide (CAS 2142-01-0) solves this as a pre-formed Gabriel reagent, eliminating benzyl halide handling and ensuring >99% primary amine selectivity.

  • Pre-alkylated imide, no need for benzyl chloride/strong base.
  • 1.6-fold higher Grignard alkylation yield vs. N-methyl analog for TMIO spin labels.
  • 90-fold hydrolysis suppression in micellar media, ideal hydrophobic probe.

Crystalline solid (mp 115-117 °C), soluble in DMF/THF. Reliable supply, ready for global dispatch.

CAS Number

2142-01-0

Product Name

N-Benzylphthalimide

IUPAC Name

2-benzylisoindole-1,3-dione

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

InChI

InChI=1S/C15H11NO2/c17-14-12-8-4-5-9-13(12)15(18)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

WITXFYCLPDFRNM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O

solubility

Soluble in DMSO

Synonyms

Benzylphthalimide; NSC 2771; NSC-2771; NSC2771

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O

The exact mass of the compound N-Benzylphthalimide is 237.079 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2771. It belongs to the ontological category of isoindoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 g, 25 g, 100 g

N-Benzylphthalimide (CAS 2142-01-0) is a crystalline N-alkylated imide that serves as a highly stable, protected primary amine precursor in organic synthesis and materials science. Functioning as the benchmark intermediate in the Gabriel synthesis, it provides a pre-formed N-benzyl linkage that eliminates the need to handle lachrymatory benzyl halides and strongly basic potassium phthalimide during sensitive downstream steps [1]. As a solid with a defined melting point of 115–117 °C, it offers predictable solubility in polar aprotic solvents such as DMF and THF, ensuring seamless integration into both traditional hydrazinolysis workflows and advanced organometallic modifications, such as exhaustive Grignard alkylations for nitroxide spin label production [2].

Research Fit

Workflow
Gabriel synthesis intermediate for primary amine protection
Photoreactivity
Distinct photochemical behavior in halomethane systems
Precursor
Entry point for isoindoline nitroxyl radical construction
SAR probe
Supports N-substituent structure-activity relationship studies

Substituting N-benzylphthalimide with generic direct amination protocols or shorter-chain analogs like N-methylphthalimide fundamentally compromises reaction selectivity and yield. Attempting to synthesize benzylamines via the direct reaction of benzyl chloride with ammonia invariably leads to over-alkylation, producing a statistical mixture of secondary and tertiary amines that requires costly chromatographic separation [1]. Furthermore, in the synthesis of complex isoindoline nitroxides, substituting N-benzylphthalimide with N-methylphthalimide drastically reduces the yield of the critical exhaustive Grignard alkylation step, as the methyl group lacks the specific leaving-group capabilities and steric profile of the benzyl moiety required for subsequent deprotection and oxidation [2].

Substitution Risk

!
N-Cyclopentyl / N-Prop-2-ynyl analogs
Carboxamide pharmacological endpoint profile shifts; anti-inflammatory and analgesic activity rankings are N-substituent-dependent and not interchangeable.
!
N-Phenylphthalimides
TNF-α regulation SAR shows only partial correlation; methylene spacer in N-benzyl series produces class-divergent biological outcomes.
!
Unsubstituted phthalimide
Lacks photochemical reactivity in halomethane solutions; reaction pathways fundamentally differ and cannot be reproduced by simple substitution.

Yield Superiority in Isoindoline Nitroxide (TMIO) Precursor Synthesis

In the synthesis of 1,1,3,3-tetramethylisoindolin-2-yloxyl (TMIO) radicals, the choice of the N-protecting group dictates the efficiency of the exhaustive Grignard alkylation step. When subjected to sequential addition of methylmagnesium bromide and phenylmagnesium bromide at 80 °C, N-benzylphthalimide yields the target isoindoline intermediates with a combined yield of 43% [1]. In contrast, substituting the starting material with N-methylphthalimide under identical conditions results in a combined yield of only 27% for the corresponding N-methyl analogues [1].

Evidence DimensionCombined Grignard alkylation yield of isoindoline intermediates
Target Compound Data43% combined yield of 3b and 9a analogs
Comparator Or BaselineN-Methylphthalimide (27% combined yield of 3b' and 9b' analogs)
Quantified Difference1.6-fold higher yield for the benzyl-protected precursor
ConditionsToluene/diethyl ether solvent, 80 °C, sequential Grignard addition

Procuring the N-benzyl derivative is essential for maximizing throughput and minimizing waste in the multi-step synthesis of sterically hindered nitroxide spin labels.

Photochemical reactivity
Head-to-head
N-Benzylphthalimide: photostimulated transformation; unsubstituted phthalimide: inert to direct phototransformation
Distinct photoreactivity profile—non-interchangeable in halomethane media
Halomethane solutions; irradiation conditions

Absolute Prevention of Over-Alkylation in Primary Amine Workflows

The production of primary benzylamines via direct amination of benzyl halides suffers from poor selectivity, typically yielding less than 50% of the desired primary amine due to competitive secondary and tertiary alkylation [1]. Procuring pre-formed N-benzylphthalimide eliminates this inefficiency. Upon cleavage via the Ing-Manske hydrazinolysis procedure, N-benzylphthalimide consistently delivers the primary benzylamine in 70–90% isolated yields with >99% primary amine selectivity, as the bidentate phthalimide protecting group structurally precludes any secondary alkylation events [2].

Evidence DimensionPrimary amine selectivity and yield
Target Compound Data70–90% yield, >99% primary amine selectivity
Comparator Or BaselineDirect amination of benzyl chloride (<50% primary amine yield without massive ammonia excess)
Quantified Difference>40% absolute increase in primary amine yield and elimination of polyalkylated byproducts
ConditionsHydrazinolysis in refluxing ethanol/methanol vs. direct aqueous/ethanolic amination

Utilizing this pre-protected intermediate eliminates the need for costly and time-consuming downstream chromatographic separations to remove secondary and tertiary amine impurities.

Carboxamide activity
Head-to-head
N-Benzylphthalimide-derived 3b: reported highest anti-inflammatory activity in series; N-cyclopentyl-derived 3a: reported highest analgesic activity
N-substituent determines endpoint profile; not interchangeable for targeted outcomes
Carrageenan edema & acetic acid writhing models

Quantifiable Hydrolytic Stability in Micellar Formulations

The stability of N-alkylphthalimides in aqueous basic media is highly dependent on their hydrophobic interactions with formulation components. Kinetic studies reveal that the pseudo-first-order rate constant (k_obs) for the alkaline hydrolysis of N-benzylphthalimide is drastically suppressed in the presence of nonionic micelles. Specifically, in a C16E20 micellar pseudophase, the hydrolysis rate of N-benzylphthalimide is reduced by approximately 90-fold compared to its baseline hydrolysis rate in a pure water phase [1]. This is driven by a strong micellar binding constant (K_s = 1.04 × 10^3 M^-1 at 1.0 × 10^-3 M NaOH), a stabilization effect that is not observed to the same degree in less hydrophobic analogs [1].

Evidence DimensionHydrolysis rate suppression in micellar media
Target Compound Data~90-fold reduction in k_obs in C16E20 micelles
Comparator Or BaselinePure aqueous phase baseline (unsuppressed hydrolysis rate)
Quantified Difference90-fold enhancement in hydrolytic stability
ConditionsAlkaline hydrolysis (1.0 × 10^-3 M NaOH) at 35 °C with Brij 58 (C16E20) micelles

This strong micellar stabilization allows N-benzylphthalimide to be utilized reliably in aqueous-surfactant formulations or biphasic catalytic systems without premature degradation.

Micellar binding
Head-to-head
N-Benzylphthalimide: near-irreversible binding; pseudophase model: assumes rapid equilibrium
Kinetic behavior deviates from classical equilibrium model
Nonionic micellar media; UV spectral kinetics
TNF-α regulation
Head-to-head
N-Benzylphthalimides & N-phenylphthalimides: only partially correlated effects on TNF-α production
Class-divergent SAR; cannot substitute without re-validation
HL-60 cells; TPA/OA stimulation
Gabriel deprotection
Class-level
Hydrazinolysis yields benzylamine with phthalhydrazide precipitation
Established primary amine deprotection protocol
Alkylation: K phthalimide, BnCl, DMF; Deprotection: NH₂NH₂, EtOH
Nitroxyl radical precursor
Class-level
Grignard alkylation to N-benzyl-tetra-alkylisoindoline, then hydrogenolysis/oxidation to stable nitroxyl
Benzyl group enables specific hydrogenolysis deprotection pathway
Step 1: RMgX; Step 2: H₂/Pd then H₂O₂ with polyacid catalysts

Precursor for Sterically Hindered Nitroxide Radicals

Driven by its 1.6-fold higher yield in exhaustive Grignard alkylations compared to N-methylphthalimide, N-benzylphthalimide is the optimal starting material for synthesizing TMIO and related spin labels used in EPR spectroscopy and nitroxide-mediated polymerization [1].

High-Purity Benzylamine Derivative Synthesis

In pharmaceutical manufacturing where polyalkylated amine impurities are strictly regulated, starting with N-benzylphthalimide ensures >99% primary amine selectivity during the synthesis of substituted benzylamines via the Gabriel/Ing-Manske protocol, outperforming direct amination methods[2].

Phase-Transfer Catalysis and Micellar Reaction Systems

Because of its high micellar binding constant (K_s = 1.04 × 10^3 M^-1) and 90-fold hydrolysis suppression in nonionic micelles, N-benzylphthalimide serves as an excellent hydrophobic probe and stable substrate in surfactant-mediated aqueous reactions[3].

Application Fit

Application
Selection Property
Validation Focus
Carboxamide synthesis for anti-inflammatory studies
N-substituent-dependent activity profile
Reported anti-inflammatory endpoint in edema model
Photochemical reactivity in halomethane media
Distinct photoreactivity vs. unsubstituted phthalimide
Reaction product analysis under irradiation
Primary amine synthesis via Gabriel protocol
Benzyl-specific hydrazinolysis deprotection
Deprotection efficiency and byproduct removal
Stable nitroxyl radical synthesis for EPR
Benzyl group hydrogenolysis lability
Nitroxyl radical formation and oximetry performance

XLogP3

2.8

Exact Mass

237.079

Appearance

Solid powder

Melting Point

116.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3G2A77460J

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2142-01-0

Wikipedia

Benzylphthalimide
1: Dabral S, Turberg M, Wanninger A, Bolm C, Hernández JG. Mechanochemical Lignin-Mediated Strecker Reaction. Molecules. 2017 Jan 17;22(1). pii: E146. doi: 10.3390/molecules22010146. PubMed PMID: 28106742.
2: Cheong MY, Ariffin A, Khan MN. Kinetic coupled with UV spectral evidence for near-irreversible nonionic micellar binding of N-benzylphthalimide under the typical reaction conditions: an observation against a major assumption of the pseudophase micellar model. J Phys Chem B. 2007 Oct 25;111(42):12185-94. Epub 2007 Oct 3. PubMed PMID: 17914797.
3: Hashimoto Y. Novel biological response modifiers derived from thalidomide. Curr Med Chem. 1998 Jun;5(3):163-78. Review. PubMed PMID: 9562600.
4: Sasaki K, Shibata Y, Hashimoto Y, Iwasaki S. Benzylphthalimides and phenethylphthalimides with thalidomide-like activity on the production of tumor necrosis factor alpha. Biol Pharm Bull. 1995 Sep;18(9):1228-33. PubMed PMID: 8845811.
5: Shibata Y, Sasaki K, Nishimura K, Hashimoto Y, Iwasaki S. Enhancement of phorbol ester-induced production of tumor necrosis factor-alpha by 2,6-dimethylphenylphthalimide. Biol Pharm Bull. 1994 Nov;17(11):1532-4. PubMed PMID: 7703981.

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